Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate
Description
Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core substituted with a chlorine atom at position 7 and a methyl ester group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Key spectral data for related compounds include characteristic IR absorption bands for carbonyl (C=O, ~1715–1740 cm⁻¹) and sulfonyl (SO₂, ~1130–1340 cm⁻¹) groups, as well as distinct ¹H-NMR signals for aromatic protons and substituents (e.g., δ 8.09–8.40 ppm for benzodiazole protons) .
Properties
IUPAC Name |
methyl 7-chloro-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6(10)8-7(3-5)11-4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSAMLGMBYUZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biochemical Analysis
Biochemical Properties
Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by modulating the activity of key signaling proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active or allosteric sites of the target molecules. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate (M7C) is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₇ClN₂O₂ and a CAS Number of 1354756-15-2. The compound features a benzodiazole ring system, characterized by the presence of a chloro substituent at the 7-position and a carboxylate group at the 5-position, which contribute to its unique chemical reactivity and biological interactions.
Enzyme Inhibition
Research indicates that M7C interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can significantly influence the pharmacokinetics of various drugs, making it an important compound in pharmacological studies.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme Type | Effect of M7C | Reference |
|---|---|---|
| Cytochrome P450 2D6 | Inhibition observed | |
| Cytochrome P450 3A4 | Modulation of activity |
Antimicrobial Properties
M7C has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibiotic agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 μg/mL | |
| Escherichia coli | 100 μg/mL | |
| Salmonella typhi | 62.5 μg/mL |
The antimicrobial mechanism of M7C appears to involve disruption of cellular processes in target organisms. The compound's ability to alter gene expression related to oxidative stress response pathways suggests its potential therapeutic applications in conditions characterized by oxidative damage.
Synthesis Methods
M7C can be synthesized through various methods, including:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Introducing the chloro group at the desired position on the benzodiazole ring.
These synthetic routes are crucial for producing M7C in sufficient quantities for biological testing.
Case Studies and Research Findings
Recent studies have highlighted the versatility of M7C in medicinal chemistry:
- Anticancer Activity : In vitro studies have shown that M7C derivatives exhibit selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent .
- Antifungal Activity : M7C has also demonstrated antifungal properties against Candida species, with MIC values comparable to established antifungal agents .
Comparative Analysis with Related Compounds
M7C shares structural similarities with other benzodiazole derivatives; however, its unique chlorine substitution enhances its biological profile.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl benzimidazole-5-carboxylate | Benzimidazole ring | Lacks chlorine substituent |
| Benzothiazole derivatives | Contains thiazole instead of diazole | Different heterocyclic structure |
| Methyl 2-amino-benzimidazole-5-carboxylate | Amino group at position 2 | Alters biological activity |
Scientific Research Applications
Medicinal Chemistry
Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate serves as a scaffold for developing new pharmacologically active compounds. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Enzyme Inhibition
Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. By modulating these enzymes, it can influence the pharmacokinetics of various therapeutic agents, making it valuable in pharmacological studies.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted, although further research is needed to elucidate the specific mechanisms involved.
| Pathogen | MIC (μg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |
| Escherichia coli | 100 | 50 (Ampicillin) |
Anticancer Potential
In vitro studies have shown that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways.
Study on Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several pathogens. Results indicated that while it possesses antimicrobial activity, it does not yet surpass established antibiotics in efficacy.
Anticancer Research
Research has demonstrated that derivatives of benzodiazoles, including this compound, can effectively inhibit cancer cell growth. The exact pathways remain under investigation but suggest interactions with metabolic enzymes critical for cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate with structurally analogous benzodiazole derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (Cl, Br) : The chlorine and bromine substituents at position 7 enhance electrophilic aromatic substitution reactivity, as seen in their use in Suzuki coupling precursors (e.g., Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate) .
- Methyl Ester (COOCH₃) : This group stabilizes the benzodiazole ring via resonance, as evidenced by consistent ¹³C-NMR signals at δ ~164 ppm for carbonyl carbons .
Physicochemical Properties :
- Melting Points : Derivatives with bulky substituents (e.g., 5-nitrofurfurylidene hydrazine in ) exhibit higher melting points (>280°C) due to increased intermolecular interactions.
- Spectral Shifts : Substituents like hydrazine or benzylidene groups introduce distinct downfield shifts in ¹H-NMR (e.g., δ 8.40–8.45 ppm for N=CH protons) .
Biological and Synthetic Applications: Antimicrobial Potential: Compounds with sulfonyl groups (e.g., 1,1-dioxo-1,4,2-benzodithiazines) show enhanced antibacterial activity due to sulfonamide-like interactions . Pharmaceutical Intermediates: Methyl 7-bromo derivatives are precursors for kinase inhibitors, leveraging halogen bonds for target binding .
Preparation Methods
General Synthetic Strategy
The preparation of methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate typically involves multi-step organic synthesis focusing on constructing the benzodiazole core, introducing the chlorine substituent at the 7-position, and esterifying the carboxyl group at the 5-position. The key synthetic steps include:
- Cyclization of ortho-diamino aromatic precursors to form the benzodiazole ring.
- Selective chlorination at the 7-position on the benzene ring.
- Esterification of the carboxylic acid group to form the methyl ester.
Cyclization Method
The benzodiazole core is commonly formed by the condensation of an ortho-phenylenediamine derivative with a suitable carboxylic acid or its derivatives (acid chloride, ester, or aldehyde). This cyclization can be facilitated under various conditions:
- Conventional heating with acid catalysts.
- Ultrasound-assisted synthesis in aqueous medium, which enhances reaction rates and yields under mild conditions.
A typical procedure involves mixing ortho-phenylenediamine with an appropriate aldehyde or acid derivative in water, using a catalyst such as ammonium nickel sulfate, and applying ultrasound irradiation at room temperature. This method has been shown to produce benzimidazole derivatives with high purity and yield in significantly reduced reaction times compared to conventional heating.
Chlorination Reaction
Selective chlorination at the 7-position of the benzodiazole ring is achieved using electrophilic chlorinating agents. Chlorination is often performed after the benzodiazole core is formed to ensure regioselectivity. Common chlorinating agents include:
- N-chlorosuccinimide (NCS)
- Sulfuryl chloride (SO2Cl2)
- Chlorine gas under controlled conditions
The chlorination step requires careful control of reaction conditions such as temperature, solvent, and reaction time to avoid over-chlorination or substitution at undesired positions.
Esterification to Methyl Ester
The carboxylic acid group at position 5 is converted into a methyl ester typically by:
- Fischer esterification: Reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux.
- Using methylating agents: Such as diazomethane or dimethyl sulfate under controlled conditions.
This step ensures the formation of this compound with the ester functionality intact, which is crucial for its chemical stability and biological activity.
Detailed Reaction Scheme and Conditions
Research Findings and Optimization
- Ultrasound-assisted cyclization significantly improves reaction efficiency, reducing time from several hours to minutes and increasing yields from approximately 50% to over 85% compared to conventional heating.
- Water as a solvent in the cyclization step provides the best yields and environmental benefits compared to organic solvents, which showed lower efficiency in similar reactions.
- Chlorination requires precise temperature control and stoichiometric reagent addition to prevent multiple substitutions or degradation of the benzodiazole core.
- Esterification under acidic reflux conditions is a well-established, reliable method, with alternative methylation agents used when milder conditions are necessary to preserve sensitive functional groups.
Summary Table of Preparation Methods
| Preparation Step | Method/Technique | Advantages | Challenges/Considerations |
|---|---|---|---|
| Cyclization | Ultrasound-assisted in water | High yield, short reaction time | Requires catalyst and ultrasound equipment |
| Chlorination | Electrophilic chlorination with NCS or SO2Cl2 | Selective substitution | Control of temperature and reagent amount critical |
| Esterification | Acid-catalyzed Fischer esterification | Simple, well-known procedure | Requires reflux and acid handling precautions |
Q & A
Q. What are the common synthetic routes for Methyl 7-chloro-1H-1,3-benzodiazole-5-carboxylate?
Methodological Answer:
- Condensation reactions : React 7-chloro-1H-1,3-benzodiazole-5-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) via Fischer esterification .
- Halogenation : Introduce the chloro substituent post-esterification using chlorinating agents like PCl₃ or SOCl₂ under controlled conditions .
- Optimization : Employ continuous flow reactors to enhance yield and purity by maintaining consistent reaction parameters (temperature, residence time) .
Q. How is the compound structurally characterized in academic research?
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and ester functionality. Mass spectrometry (HRMS) validates molecular weight .
- X-ray crystallography : Solve crystal structures using programs like SHELX (SHELXL for refinement, SHELXD for phase determination) to resolve stereochemistry and intermolecular interactions .
- Chromatography : HPLC or GC-MS ensures purity (>95%) and identifies byproducts from synthesis .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Antimicrobial activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., E. coli, C. albicans) to determine MIC values .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ and selectivity indices .
- Enzyme inhibition : Test against targets like kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity) .
Advanced Research Questions
Q. How does the chloro substituent influence reactivity and biological activity?
Methodological Answer:
- Electronic effects : The electron-withdrawing chloro group enhances electrophilicity at the benzodiazole core, facilitating nucleophilic substitutions (e.g., SNAr reactions) .
- Biological interactions : Chlorine improves lipophilicity, enhancing membrane permeability. Compare with fluoro/iodo analogs (synthesized via halogen exchange) to study halogen-dependent SAR .
- Stability studies : Use accelerated degradation tests (40°C/75% RH) to assess hydrolytic stability of the ester group in PBS buffer .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize protocols : Replicate assays with identical cell lines, culture conditions, and compound concentrations (e.g., 0.1–100 µM dose ranges) .
- Analytical validation : Confirm compound identity and purity via LC-MS and elemental analysis. Impurities >2% may skew bioactivity results .
- Meta-analysis : Compare data with structurally similar derivatives (e.g., methyl 7-bromo analogs) to identify trends in substituent effects .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Validate with free energy calculations (MM-GBSA) .
- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-protein complexes and identify key residues for mutagenesis studies .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict activity against related targets .
Q. What strategies optimize regioselectivity in derivatization reactions?
Methodological Answer:
- Protecting groups : Temporarily block the carboxylate with tert-butyl esters to direct substitutions to the benzodiazole core .
- Catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl functionalization. Screen ligands (e.g., XPhos) to improve yield and regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attacks at the 7-chloro position over the ester group .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
